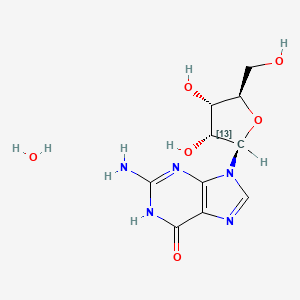

guanosine-1'-13C monohydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNAJLCEKPFHB-LEKQEWCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of Guanosine-1'-13C Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure of guanosine-1'-13C monohydrate, an isotopically labeled nucleoside crucial for various research applications. It details the compound's physicochemical properties, the experimental methods used for its structural elucidation, and a visual representation of its molecular architecture.

Overview of this compound

This compound is a stable isotope-labeled form of guanosine (B1672433), a fundamental component of ribonucleic acid (RNA). In this specific isotopologue, the carbon atom at the 1' position of the ribose sugar moiety is replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in mass spectrometry-based analyses.[1][2] The "monohydrate" designation indicates that one molecule of water is incorporated into the crystal structure for each molecule of guanosine.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 478511-32-9 | [1] |

| Molecular Formula | C₉¹³CH₁₅N₅O₆ or (¹³C)C₉H₁₃N₅O₅•H₂O | [1][3] |

| Molecular Weight | 302.25 g/mol | [1][3] |

| Synonyms | 9-(β-D-ribofuranosyl)guanine-1'-¹³C monohydrate | [4] |

| Applications | Isotope labelled analogue of Guanosine for use in nucleic acid research. | [1][2] |

Molecular Structure

The molecular structure of this compound consists of three primary components:

-

Guanine (B1146940) Base: A purine (B94841) derivative featuring a fused imidazole (B134444) and pyrimidine (B1678525) ring system.

-

Ribose Sugar: A five-carbon pentose (B10789219) sugar. The key feature of this molecule is the incorporation of a ¹³C isotope at the 1' position (the anomeric carbon).

-

Glycosidic Bond: A β-N₉-glycosidic bond connects the guanine base at its N9 position to the 1' position of the ribose sugar.

-

Water of Hydration: A single water molecule is associated with each guanosine molecule through hydrogen bonding within the crystal lattice.

The precise three-dimensional arrangement, including bond lengths, bond angles, and torsion angles, is best determined through X-ray crystallography.

References

Synthesis and Characterization of Guanosine-1'-13C Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of guanosine-1'-13C monohydrate, a crucial isotopically labeled nucleoside for advanced research in drug development and structural biology. The strategic placement of a 13C label at the 1'-position of the ribose sugar enables detailed investigation of nucleic acid structure, dynamics, and interactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the initial preparation of 1'-13C labeled D-ribose, followed by a chemo-enzymatic or purely chemical glycosylation reaction with a protected guanine (B1146940) derivative, and subsequent deprotection and purification.

Synthesis Pathway Overview

The general synthetic approach can be visualized as a two-stage process: the synthesis of the labeled ribose precursor and its subsequent coupling to the nucleobase.

Caption: General synthesis pathway for Guanosine-1'-13C.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of D-[1-13C]Ribose

This protocol outlines a general chemo-enzymatic method for preparing D-[1-13C]ribose, a key precursor.[1]

-

Enzymatic Reactions: A series of enzymatic reactions, often starting from a less expensive labeled precursor, are employed. For instance, enzymes such as transketolase, aldolase, and isomerase can be used in a cascade to build the five-carbon ribose skeleton with the 13C label at the C1 position.

-

Starting Materials: Common starting materials can include [13C]formaldehyde or other simple 13C-labeled one-carbon units.

-

Reaction Conditions: Reactions are typically carried out in aqueous buffer solutions at controlled pH and temperature to ensure optimal enzyme activity.

-

Purification: The resulting D-[1-13C]ribose is purified from the reaction mixture using techniques such as ion-exchange chromatography and crystallization.

Protocol 2: Synthesis of Guanosine-1'-13C via Glycosylation

This protocol describes a general procedure for the glycosylation of a guanine derivative with the prepared 1'-13C-labeled ribose.

-

Protection of Guanine: The guanine base is first protected at the N9 and exocyclic amino groups to ensure regioselective glycosylation at the N9 position. Common protecting groups include acetyl or benzoyl groups.

-

Activation of Ribose: The 1'-13C-D-ribose is typically converted to a more reactive derivative, such as a ribofuranosyl acetate (B1210297) or halide.

-

Glycosylation Reaction: The protected guanine is reacted with the activated 1'-13C-ribose in the presence of a Lewis acid catalyst (e.g., SnCl4) or under fusion conditions.

-

Deprotection: The protecting groups are removed from the guanine base and the ribose hydroxyls. This is often achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia.

-

Purification: The crude guanosine-1'-13C is purified by column chromatography on silica (B1680970) gel or by reverse-phase high-performance liquid chromatography (HPLC).

Protocol 3: Crystallization of this compound

This protocol details the final step of obtaining the monohydrate crystalline form.

-

Dissolution: The purified guanosine-1'-13C is dissolved in a minimal amount of hot water or an aqueous solution at a slightly acidic pH.

-

Cooling and Crystallization: The solution is slowly cooled to room temperature, and then further cooled in an ice bath to induce crystallization. The formation of the monohydrate is favored in aqueous solutions.[2]

-

Isolation and Drying: The crystals are collected by filtration, washed with cold water, and then with ethanol. The resulting this compound is dried under vacuum.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize the expected characterization data for this compound.

Table 1: Expected 13C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) in D2O | Notes |

| 1'-13C | ~88-92 | The chemical shift will be a singlet in a proton-decoupled spectrum. In a coupled spectrum, it will appear as a doublet due to coupling with H1'. |

| 2' | ~73-75 | |

| 3' | ~70-72 | |

| 4' | ~85-87 | |

| 5' | ~61-63 | |

| 2 | ~153-155 | |

| 4 | ~151-153 | |

| 5 | ~116-118 | |

| 6 | ~157-159 | |

| 8 | ~137-139 |

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) and can vary slightly depending on the solvent, pH, and temperature.

Table 2: Expected 1H-13C Coupling Constants

| Coupling | Expected Value (Hz) |

| ¹J(C1'-H1') | ~160-170 |

| ²J(C1'-H2') | ~2-5 |

Table 3: Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 301.1 (for 13C1C9H13N5O5·H2O + H) |

| [M-H]⁻ | 299.1 (for 13C1C9H13N5O5·H2O - H) |

Table 4: Elemental Analysis Data

| Element | Theoretical % |

| Carbon (C) | 39.87 (including one 13C) |

| Hydrogen (H) | 5.02 |

| Nitrogen (N) | 23.24 |

| Oxygen (O) | 31.86 |

Detailed Characterization Methodologies

Protocol 4: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O or DMSO-d₆.

-

1H NMR: Acquire a one-dimensional proton NMR spectrum to confirm the overall structure and purity. The anomeric proton (H1') signal should appear as a doublet of doublets due to coupling with H2' and the 13C at the 1' position.

-

13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The C1' signal will be significantly enhanced due to the isotopic enrichment. A coupled 13C NMR or a HETCOR/HSQC experiment can be used to confirm the ¹J(C1'-H1') coupling constant.

Protocol 5: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

-

Analysis: Use an electrospray ionization (ESI) mass spectrometer to obtain the mass spectrum. The molecular ion peak corresponding to the 13C-labeled compound should be observed.

Protocol 6: Elemental Analysis

-

Sample Preparation: A precisely weighed, dry sample of the compound is required.

-

Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the elemental composition. The results should be within ±0.4% of the theoretical values.

Conclusion

The synthesis and rigorous characterization of this compound are essential for its application in high-resolution structural and dynamic studies of nucleic acids. The protocols and data presented in this guide provide a framework for researchers to produce and validate this valuable isotopic tracer, thereby facilitating advancements in drug discovery and molecular biology.

References

The Labeled Legacy: A Technical Guide to the Discovery and History of Isotopically Labeled Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to trace the intricate pathways of life at the molecular level has been a cornerstone of biological and medical research for over half a century. At the heart of this capability lies the use of isotopically labeled nucleosides, molecules that have been subtly altered to carry a detectable "tag." These tagged building blocks of DNA and RNA have illuminated fundamental processes such as DNA replication, cellular metabolism, and the mechanisms of disease, paving the way for significant advancements in drug development and diagnostics. This in-depth technical guide explores the discovery and history of isotopically labeled nucleosides, from the early days of radioisotopes to the sophisticated applications of stable isotopes in the modern laboratory. We will delve into the evolution of labeling techniques, provide detailed experimental protocols for key methods, and present quantitative data to compare the efficiency and applications of these powerful research tools.

A Historical Trajectory: From Radioactivity to Stability

The journey into the world of molecular tracing began with the advent of radioisotopes. Early researchers harnessed the detectable decay of radioactive elements to follow the fate of molecules within biological systems.

The Era of Radiolabeling: Pioneering DNA Synthesis with ³H-Thymidine

One of the most significant early breakthroughs came with the use of tritiated thymidine (B127349) ([³H]thymidine) to study DNA synthesis.[1] This radioactively labeled analog of the DNA precursor thymidine is readily incorporated into newly synthesized DNA during cell division.[2] The emitted beta radiation could be detected using techniques like autoradiography, allowing scientists to visualize the process of DNA replication for the first time.[1] A landmark experiment by Taylor, Woods, and Hughes in 1957 utilized [³H]thymidine to provide compelling evidence for the semi-conservative model of DNA replication.

While revolutionary, the use of radioisotopes such as ³H and ¹⁴C presented challenges, including the potential for radiation-induced cellular damage and the need for specialized handling and disposal procedures.[3][4] The specific activity of these radiolabeled compounds, a measure of the amount of radioactivity per unit mass, was a critical parameter for experimental success.[5]

The Shift to Stable Isotopes: A New Era of Precision

The latter half of the 20th century saw a gradual shift towards the use of stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[6] This transition was driven by the development of sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which could detect the minute mass differences conferred by these isotopes.[7] Stable isotope labeling offered several advantages, including enhanced safety, the ability to probe molecular structure and dynamics in unprecedented detail, and the absence of isotope effects that could perturb biological systems.[8]

Quantitative Comparison of Nucleoside Labeling Methods

The choice of isotopic labeling strategy depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. The following tables provide a quantitative comparison of key labeling methods.

| Labeling Method | Isotope(s) | Typical Incorporation Efficiency | Primary Detection Method | Key Advantages | Key Disadvantages |

| Radioactive Labeling ([³H]Thymidine) | ³H | High | Scintillation Counting, Autoradiography | High sensitivity, well-established protocols | Radiation safety concerns, potential for cellular toxicity |

| Radioactive Labeling ([¹⁴C]Thymidine) | ¹⁴C | High | Scintillation Counting, Autoradiography | Higher energy beta emission than ³H | Radiation safety concerns, potential for cellular toxicity |

| Metabolic Labeling (in vivo/in culture) | ¹³C, ¹⁵N, ²H | Variable (dependent on precursor and organism) | Mass Spectrometry, NMR Spectroscopy | Reflects endogenous metabolic pathways, non-invasive | Isotopic scrambling can occur, lower incorporation in some pathways |

| Enzymatic Synthesis (in vitro) | ¹³C, ¹⁵N | High (>80-90%)[9] | Mass Spectrometry, NMR Spectroscopy | High yield, site-specific labeling possible, high purity | Requires purified enzymes, can be costly |

| Chemical (Solid-Phase) Synthesis | ¹³C, ¹⁵N, ²H | High coupling yields per cycle | Mass Spectrometry, NMR Spectroscopy | Precise site-specific labeling, allows for modifications | Lower overall yields for long oligonucleotides, can be expensive |

| Parameter | Enzymatic Synthesis of ¹⁵N-labeled NTPs | Chemical Synthesis of ¹³C-labeled Phosphoramidites |

| Typical Yield | >80%[9] | Coupling yields >99% per step, but overall yield decreases with length |

| Purity | High | High |

| Scalability | Gram-scale possible[9] | Milligram to gram scale |

| Cost | Can be cost-effective for uniform labeling | Can be expensive, especially for complex labeled precursors |

| Flexibility | Uniform or specific labeling patterns | High flexibility for site-specific labeling |

| Radiolabeled Nucleoside | Typical Specific Activity |

| [³H]Thymidine | >10 Ci/mmol[2] |

| [¹⁴C]Thymidine | >50 mCi/mmol[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopically labeled nucleosides.

Protocol 1: [³H]Thymidine Incorporation Assay for Cell Proliferation

This assay is a classic method to measure the rate of DNA synthesis as an indicator of cell proliferation.[10][11]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

[³H]Thymidine (typically 1 µCi/mL final concentration)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ethanol (B145695), 95%

-

Scintillation fluid

-

Scintillation vials

-

Liquid scintillation counter

-

Cell harvester (optional)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Cell Treatment: Treat cells with the experimental compounds (e.g., growth factors, inhibitors) and incubate for the desired period.

-

Labeling: Add [³H]thymidine to each well to a final concentration of 1 µCi/mL. Incubate for 4-24 hours, depending on the cell cycle length.[1]

-

Cell Lysis and DNA Precipitation:

-

Aspirate the medium and wash the cells twice with cold PBS.

-

Add 1 mL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

-

Aspirate the TCA and wash the precipitate twice with 95% ethanol.

-

-

Harvesting (Optional): If using a cell harvester, follow the manufacturer's instructions to collect the precipitated DNA onto glass fiber filters.

-

Solubilization and Counting:

-

If not using a harvester, add a solubilizing agent (e.g., 0.5 M NaOH) to each well to dissolve the precipitate.

-

Transfer the solubilized DNA or the filter discs to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity (counts per minute, CPM) is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Protocol 2: Uniform ¹⁵N-Labeling of Nucleic Acids in E. coli

This protocol describes the metabolic labeling of E. coli to produce uniformly ¹⁵N-enriched nucleic acids for NMR and MS analysis.[12][13][14]

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

M9 minimal medium components

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

Appropriate antibiotics

-

IPTG (for inducible expression systems)

-

Lysis buffer (e.g., containing lysozyme (B549824) and detergents)

-

Nucleic acid purification kit (e.g., phenol-chloroform extraction or commercial kits)

Procedure:

-

Starter Culture: Inoculate a small volume of M9 minimal medium containing ¹⁵NH₄Cl with a single colony of E. coli. Grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of M9 medium containing ¹⁵NH₄Cl with the starter culture. Grow at 37°C with vigorous shaking.

-

Induction (if applicable): If expressing a specific protein-RNA complex, induce protein expression with IPTG at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8).

-

Cell Harvest: Harvest the cells by centrifugation when they reach the desired growth phase (e.g., late log phase).

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using appropriate methods (e.g., sonication, French press).

-

Nucleic Acid Extraction: Purify the total nucleic acids from the cell lysate using a standard protocol such as phenol-chloroform extraction followed by ethanol precipitation, or a commercial nucleic acid purification kit.

-

Analysis: The purified ¹⁵N-labeled nucleic acids can then be analyzed by NMR spectroscopy or mass spectrometry.

Protocol 3: Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides

Solid-phase synthesis allows for the precise incorporation of ¹³C-labeled nucleosides at specific positions within an oligonucleotide sequence.[][16][17][18]

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside

-

¹³C-labeled phosphoramidite (B1245037) monomers

-

Unlabeled phosphoramidite monomers

-

Activator solution (e.g., tetrazole)

-

Capping solution

-

Oxidizing solution

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Automated DNA/RNA synthesizer

Procedure (performed on an automated synthesizer):

-

Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[18]

-

Coupling: The desired ¹³C-labeled or unlabeled phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[19]

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.[19]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.[19]

-

Cycle Repetition: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Mandatory Visualizations

DNA Replication Tracking Workflow

Caption: Workflow for tracking DNA replication using isotopically labeled nucleosides.

Metabolic Flux Analysis Workflow

Caption: Workflow for metabolic flux analysis using stable isotope-labeled nucleosides.

Conclusion

The discovery and development of isotopically labeled nucleosides have been instrumental in advancing our understanding of fundamental biological processes. From the early, groundbreaking experiments with radioisotopes that unveiled the secrets of DNA replication to the current sophisticated applications of stable isotopes in metabolomics and structural biology, these molecular tracers have consistently provided researchers with a powerful lens to peer into the workings of the cell. As analytical technologies continue to improve in sensitivity and resolution, the use of isotopically labeled nucleosides will undoubtedly continue to be a vital tool for scientists and drug development professionals, driving new discoveries and innovations in medicine and biotechnology.

References

- 1. cytologicsbio.com [cytologicsbio.com]

- 2. revvity.com [revvity.com]

- 3. Evaluation of radiation dose resulting from the ingestion of [3H]- and [14C]thymidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reproductive death of mammalian cells due to beta-radiation from incorporated thymidine labelled with 3H or 14c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fractional incorporation of [3H]thymidine and DNA specific activity as assays of inhibition of tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gmclore.org [gmclore.org]

- 9. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. antibodies.cancer.gov [antibodies.cancer.gov]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 14. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atdbio.com [atdbio.com]

- 18. data.biotage.co.jp [data.biotage.co.jp]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide on the Role of Guanosine-1'-¹³C Monohydrate in RNA Structural Biology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise determination of RNA three-dimensional structures is paramount to understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying RNA structure and dynamics in solution. However, the inherent spectral complexity and resonance overlap in RNA molecules pose significant challenges. Isotope labeling, particularly the site-specific incorporation of ¹³C, is a crucial strategy to overcome these limitations. Guanosine-1'-¹³C monohydrate serves as a key precursor for the synthesis of ¹³C-labeled guanosine (B1672433) triphosphate (GTP), enabling the introduction of an NMR-active label at the C1' position of the ribose sugar. This specific labeling scheme simplifies complex NMR spectra, aids in resonance assignment, and provides valuable conformational restraints for high-resolution structure determination.

Introduction: The Challenge of RNA Structure Determination

RNA molecules adopt intricate three-dimensional structures that are fundamental to their roles in gene regulation, catalysis, and viral replication.[1] While techniques like X-ray crystallography provide high-resolution static pictures, NMR spectroscopy offers the unique advantage of characterizing RNA structure and dynamics in a solution environment that more closely mimics physiological conditions.[2]

However, NMR studies of RNA are hampered by several intrinsic challenges:

-

Limited Chemical Shift Dispersion: RNA is composed of only four different nucleotides, leading to a narrow range of chemical shifts for protons and carbons, which results in severe signal overlap, especially in larger molecules.[2][3]

-

Spectral Complexity: The protons of the ribose sugar, with the exception of the anomeric proton (H1'), resonate within a very narrow spectral region (~1 ppm), making their individual assignment exceptionally difficult.[4][5]

-

Lack of Long-Range Contacts: The Nuclear Overhauser Effect (NOE), the primary source of distance restraints in NMR, is effective only over short distances (< 5 Å), making it difficult to define the global fold of an RNA molecule.[2]

To address these issues, the incorporation of stable isotopes like ¹³C and ¹⁵N has become an indispensable tool in RNA structural biology.[3][6] Uniform labeling, while useful, introduces its own complexities, such as one-bond ¹³C-¹³C scalar couplings that broaden signals.[3][7] This has led to the development of selective and site-specific labeling strategies, where isotopes are incorporated only at specific atomic positions.

The Strategic Role of Guanosine-1'-¹³C Labeling

Labeling the C1' position of the ribose sugar in guanosine residues is a particularly powerful strategy in RNA NMR. The C1' carbon and its attached H1' proton are conformationally sensitive and provide a wealth of structural information.

Advantages of 1'-¹³C Labeling:

-

Simplifies Spectra: By introducing a ¹³C label only at the C1' position, the complex network of ¹³C-¹³C couplings found in uniformly labeled samples is eliminated. This results in sharper signals and simplified spectra.[7]

-

Aids in Sequential Assignment: The H1'-C1' correlation is unique and well-resolved in 2D ¹H-¹³C correlation spectra (like HSQC or HMQC). This provides a starting point for "walking" along the RNA backbone to assign resonances sequentially.

-

Probes Sugar Pucker Conformation: The ¹J(C1',H1') coupling constant is sensitive to the pseudorotational phase angle of the ribose sugar, allowing researchers to distinguish between the C2'-endo (S-type) and C3'-endo (N-type) conformations, which are critical determinants of helical geometry (A-form vs. B-form).[8]

-

Provides Torsion Angle Restraints: The chemical shift of the C1' carbon is influenced by the glycosidic torsion angle (χ), which describes the orientation of the base relative to the sugar.[8] This provides valuable restraints for structure calculations.

-

Facilitates Study of Protein-RNA Complexes: In the context of large biomolecular complexes, selective labeling of the RNA component allows its signals to be clearly distinguished from the protein signals, enabling the study of intermolecular interactions at the binding interface.[4][5]

Experimental Workflow and Methodologies

The utilization of guanosine-1'-¹³C in RNA structural biology follows a multi-step workflow, from the synthesis of the labeled nucleotide to the final structure calculation.

Overall Experimental Workflow

The general process involves synthesizing the labeled RNA, acquiring NMR data, and using that data to determine the structure.

References

- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of ¹³C in Guanosine

Introduction

Guanosine (B1672433), a fundamental purine (B94841) nucleoside, is an integral component of nucleic acids, DNA and RNA. Comprising a guanine (B1146940) molecule linked to a ribose sugar, its structure and function are of paramount importance in numerous biological processes. The carbon atoms that form the backbone of guanosine are predominantly the stable isotope carbon-12 (¹²C). However, a small, naturally occurring fraction exists as the heavier stable isotope, carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% of all carbon atoms.[1] Understanding this baseline isotopic distribution is critical for researchers, particularly in fields like metabolic flux analysis, structural biology, and drug development, where isotopically labeled compounds are frequently used.

This technical guide provides an in-depth overview of the natural abundance of ¹³C in guanosine. It presents quantitative data, details the experimental protocols used for its determination, and illustrates the underlying principles and workflows. The information is tailored for researchers, scientists, and drug development professionals who utilize isotopic analysis in their work.

Quantitative Data on ¹³C Natural Abundance

The natural abundance of ¹³C in any molecule is a direct function of the number of carbon atoms it contains. Guanosine (C₁₀H₁₃N₅O₅) possesses ten carbon atoms, distributed equally between its guanine and ribose moieties. The following table summarizes the key quantitative data related to the natural ¹³C abundance in guanosine.

| Parameter | Value | Source/Note |

| General Natural Abundance of ¹³C | ~1.07% | [1] |

| Molecular Formula of Guanosine | C₁₀H₁₃N₅O₅ | Chemical Standard |

| Total Carbon Atoms in Guanosine | 10 | From Molecular Formula |

| Carbon Atoms in Guanine Moiety | 5 | Structural Information |

| Carbon Atoms in Ribose Moiety | 5 | Structural Information |

| Expected M+1 Peak Intensity (Mass Spec.) | ~11.0% | Calculated as 10 atoms × 1.1% per atom[1] |

Note: The M+1 peak intensity is the relative intensity of the isotopologue containing one ¹³C atom compared to the monoisotopic peak (M), which contains only ¹²C.

Theoretical Framework and Isotopic Distribution

The ten carbon atoms in a guanosine molecule provide ten potential sites for a ¹³C isotope to be present. This stochastic distribution has significant implications for analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In mass spectrometry, the presence of ¹³C gives rise to an "M+1" peak, which corresponds to molecules that are one mass unit heavier than the monoisotopic mass (M).[1][2] For a molecule with 10 carbon atoms like guanosine, the probability of it containing one ¹³C atom is approximately 10 times the natural abundance of ¹³C, leading to an M+1 peak with about 11% the intensity of the M peak.[1] Correcting for this natural abundance is a critical step in stable isotope labeling experiments to prevent the overestimation of isotopic enrichment.[2][3]

In ¹³C NMR, while the large chemical shift dispersion is an advantage, the low natural abundance of ¹³C results in inherently low sensitivity.[4][5] This often necessitates longer experiment times or higher sample concentrations to achieve an adequate signal-to-noise ratio.[6]

Experimental Protocols for Determination

The natural abundance of ¹³C in guanosine can be precisely measured using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing non-volatile compounds like guanosine and determining their isotopic composition.[7]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve a high-purity guanosine standard in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration. For stable isotope tracing experiments, prepare both unlabeled (natural abundance) and labeled samples.[2]

-

-

Liquid Chromatography (LC) Setup:

-

Equip an HPLC or UPLC system with a column suitable for polar compound separation (e.g., a C18 reversed-phase column with an aqueous mobile phase).

-

Develop a gradient elution method to achieve baseline separation of guanosine from any potential impurities.

-

-

Mass Spectrometer (MS) Setup:

-

Couple the LC system to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) equipped with an appropriate ionization source, typically Electrospray Ionization (ESI).[7]

-

Calibrate the mass spectrometer across the relevant mass range to ensure high mass accuracy.[2]

-

Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution (e.g., scanning a mass range that includes the M, M+1, and M+2 peaks for guanosine).[2]

-

-

Data Acquisition:

-

Inject a blank sample to establish the baseline and identify any background noise.

-

Inject the prepared guanosine sample and acquire the data. Ensure the chromatographic peak is well-defined and has sufficient signal intensity.[2]

-

-

Data Analysis:

-

Process the raw data using instrument-specific software or open-source tools.

-

Extract the mass spectrum corresponding to the guanosine chromatographic peak.

-

Determine the intensities of the monoisotopic peak (M) and the M+1 isotopologue peak.

-

Calculate the natural abundance by taking the ratio of the M+1 intensity to the sum of all isotopic peak intensities.

-

For high-precision work, use correction algorithms to account for the contribution of other naturally occurring isotopes (e.g., ¹⁷O) to the M+1 peak.[8]

-

Method 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR can provide position-specific information about the ¹³C distribution within the guanosine molecule, although it is less sensitive than MS.[9][10]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a relatively high concentration of the guanosine sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a high-precision NMR tube.

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive probe.

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Employ a quantitative ¹³C NMR pulse sequence. This typically involves inverse-gated proton decoupling to eliminate the Nuclear Overhauser Effect (NOE) and ensure signal intensity is directly proportional to the number of nuclei.

-

Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei) to allow for full magnetization recovery between scans.

-

Acquire a large number of scans to achieve a high signal-to-noise ratio, which is necessary due to the low natural abundance of ¹³C.[6]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Carefully integrate the signals corresponding to each of the 10 distinct carbon atoms in the guanosine molecule.

-

The relative area of each integral reflects the natural ¹³C abundance at that specific carbon position. While theoretically uniform, minor variations can occur due to kinetic isotope effects during biosynthesis.

-

Applications and Significance

A precise understanding of the natural ¹³C abundance in guanosine is fundamental for several advanced research applications:

-

Metabolic Flux Analysis: In studies using ¹³C-labeled tracers to map metabolic pathways, the measured isotopic enrichment must be corrected for the naturally present ¹³C.[2][3] Failure to do so leads to inaccurate calculations of metabolic fluxes.

-

Structural Biology: Techniques like solid-state NMR can probe the structure and self-assembly of guanosine derivatives even at natural isotopic abundance, providing insights into the formation of G-quadruplexes and other higher-order structures.[11][12]

-

Drug Development: When developing drugs that are guanosine analogues or interact with guanosine-rich regions of nucleic acids, stable isotope analysis can be used to track the drug's metabolic fate and mechanism of action.

-

Geochemistry and Food Science: The ratio of ¹³C to ¹²C can vary slightly depending on the biosynthetic origin of a molecule. Analyzing these subtle differences can help determine the source of biological materials.[1]

The natural abundance of ¹³C in guanosine is a well-defined parameter based on the universal isotopic distribution of carbon. While the overall abundance is approximately 1.07%, its manifestation in a 10-carbon molecule like guanosine is significant for analytical characterization. Advanced techniques such as mass spectrometry and NMR spectroscopy provide robust methods for its quantification, both at the molecular and atom-specific levels. For researchers in the life sciences, a thorough understanding and accurate correction for this natural isotopic background are indispensable for the integrity and precision of experimental results, particularly in the ever-expanding field of metabolomics and systems biology.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identifying guanosine self assembly at natural isotopic abundance by high-resolution 1H and 13C solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Guanosine-1'-13C Monohydrate (CAS Number 478511-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-1'-13C monohydrate is a stable isotope-labeled form of guanosine (B1672433), a fundamental purine (B94841) nucleoside. This isotopologue contains a carbon-13 (¹³C) atom at the 1' position of the ribose sugar moiety. The incorporation of this heavy isotope makes it a powerful tool for tracing the metabolic fate of guanosine in various biological systems without the concerns associated with radioactive isotopes. Its primary application lies in metabolic research, particularly in studies involving nucleic acid biosynthesis, salvage pathways, and signal transduction. The precise mass difference introduced by the ¹³C label allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the technical details, experimental applications, and relevant biological pathways associated with this compound.

Physicochemical Properties and Data

Quantitative data for this compound is crucial for experimental design and data interpretation. While a specific certificate of analysis for this particular lot is not publicly available, the following tables summarize typical specifications and physicochemical properties based on supplier information and data for unlabeled guanosine.[1][2][3][4][5]

Table 1: Chemical and Physical Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 478511-32-9 |

| Molecular Formula | C₉¹³CH₁₅N₅O₆ |

| Molecular Weight | 302.25 g/mol [2][4] |

| Appearance | White to off-white solid |

| Solubility | Very slightly soluble in cold water. Insoluble in methanol (B129727), diethyl ether.[6] |

| Storage | Store at 2-8°C |

Table 2: Typical Analytical Specifications

| Parameter | Specification | Method |

| Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

Synthesis and Isotopic Labeling

Chemi-enzymatic methods are often employed for the synthesis of ¹³C-labeled D-ribose.[7][8] These methods provide high yields and specific labeling. One possible synthetic route starts from D-glucose-1-¹³C, which can be chemically converted to D-ribose-1-¹³C.[9] The labeled ribose is then activated, typically as a ribofuranosyl acetate (B1210297) or halide, and coupled with a protected guanine (B1146940) derivative. Subsequent deprotection steps yield the final product, guanosine-1'-¹³C, which is then isolated as a monohydrate.

Experimental Applications and Protocols

This compound is a valuable tracer for a variety of experimental applications, primarily centered around metabolic flux analysis and the elucidation of biochemical pathways.

Metabolic Flux Analysis (MFA)

Objective: To quantify the rates (fluxes) of metabolic pathways in which guanosine is involved, such as the purine salvage pathway.

General Protocol:

-

Cell Culture and Labeling:

-

Culture cells of interest to a desired density.

-

Replace the standard culture medium with a medium containing this compound at a known concentration.

-

Incubate the cells for a time course sufficient to achieve isotopic steady-state or to monitor dynamic labeling.

-

-

Metabolite Extraction:

-

Quench metabolic activity rapidly, typically using cold methanol or other quenching solutions.

-

Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

-

-

Sample Analysis by Mass Spectrometry (MS):

-

Analyze the extracted metabolites using LC-MS or GC-MS.

-

Monitor the mass isotopologue distribution (MID) of guanosine and its downstream metabolites (e.g., guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), guanosine triphosphate (GTP)). The ¹³C label will result in a mass shift of +1 Da for singly labeled species.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use metabolic modeling software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the intracellular fluxes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally characterize guanosine-containing molecules and to study their dynamics and interactions. The ¹³C label provides a specific probe for NMR studies.

General Protocol for Structural Elucidation:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹³C NMR spectrum. The signal from the ¹³C-labeled 1'-carbon will be significantly enhanced.

-

Acquire two-dimensional (2D) heteronuclear correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to correlate the ¹³C nucleus with attached and nearby protons.

-

-

Spectral Analysis:

-

The enhanced signal from the 1'-¹³C and its correlations in 2D spectra will aid in the unambiguous assignment of NMR signals and the structural elucidation of guanosine and its derivatives.[10]

-

Biological Pathways and Visualization

Guanosine and its phosphorylated derivatives (GMP, GDP, GTP) are central to numerous biological processes. This compound can be used to trace the flow of the ribose moiety through these pathways.

Guanosine Salvage Pathway

The purine salvage pathway recycles nucleobases and nucleosides from the degradation of nucleic acids. This is particularly important in tissues with high energy demands and limited de novo synthesis capabilities.

Caption: Guanosine Salvage Pathway Workflow.

G Protein-Coupled Receptor (GPCR) Signaling

Guanosine nucleotides, particularly GTP, are essential for signal transduction through G protein-coupled receptors (GPCRs). While this compound is not a direct participant in the signaling event itself, its metabolic conversion to GTP makes it a useful tracer for studying the dynamics of the guanine nucleotide pool that fuels GPCR signaling.

Caption: Simplified G Protein-Coupled Receptor Signaling Cascade.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of metabolism, cell biology, and drug development. Its ability to act as a tracer in metabolic flux analysis and its utility in NMR-based structural studies provide a means to gain deep insights into the complex roles of guanosine in cellular physiology and pathology. The experimental protocols and pathway diagrams presented in this guide offer a foundation for the design and interpretation of studies utilizing this valuable isotopic tracer. As with any experimental system, optimization of the described protocols for the specific cell type or biological system under investigation is recommended for achieving the most accurate and reliable results.

References

- 1. 478511-32-9|Guanosine-1’-13C Hydrate|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. [1'-13C]GUANOSINE MONOHYDRATE,标准品,CAS号:478511-32-9 | CAS:478511-32-9 | 瑞达恒辉 [henghuimall.com]

- 4. scbt.com [scbt.com]

- 5. [1'-13C]GUANOSINE MONOHYDRATE CAS#: 478511-32-9 [m.chemicalbook.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. tandfonline.com [tandfonline.com]

- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-RIBOSE-1-13C synthesis - chemicalbook [chemicalbook.com]

- 10. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Genetic Information: An In-depth Analysis of the C1' Position in Guanosine

For Immediate Release

A deep dive into the C1' position of guanosine (B1672433) reveals its critical role in the structural integrity of nucleic acids, enzymatic interactions, and as a key target for therapeutic intervention. This technical guide explores the multifaceted biological significance of this seemingly minor atomic position, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance.

The C1' position of the ribose or deoxyribose sugar in guanosine is the linchpin that connects the nitrogenous base (guanine) to the sugar-phosphate backbone of RNA and DNA. This connection, known as the β-N9-glycosidic bond, is fundamental to the very structure of nucleic acids.[1][2][3] The stereochemistry of this bond dictates the orientation of the guanine (B1146940) base relative to the sugar, a conformation that has profound implications for the overall structure and function of DNA and RNA.

The N-Glycosidic Bond and Conformational Dynamics

The rotation around the C1'-N9 glycosidic bond gives rise to two primary conformations of guanosine: syn and anti.[4] In the anti conformation, the bulk of the guanine base is positioned away from the sugar ring, which is the predominant form found in the canonical B-DNA double helix. The syn conformation, where the base is positioned over the sugar ring, is less common in standard DNA structures but can be induced by certain modifications or protein interactions. The equilibrium between these two conformations is a critical determinant of nucleic acid topology and recognition by cellular machinery. Physical methods such as X-ray crystallography and NMR spectroscopy are pivotal in studying these conformational states.[5]

Quantitative Insights into Guanosine Conformation

The conformational preference of guanosine can be quantified by measuring various biophysical parameters. These measurements are crucial for understanding the stability of nucleic acid structures and the specificity of protein-nucleic acid interactions.

| Parameter | Description | Typical Values/Observations | Experimental Technique |

| Glycosidic Torsion Angle (χ) | The dihedral angle that defines the orientation of the guanine base relative to the sugar ring. | anti conformation: ~180° ± 50°syn conformation: ~0° ± 50° | X-ray Crystallography, NMR Spectroscopy |

| Rotational Correlation Times | A measure of the rotational motion of the nucleoside in solution, which can be influenced by its conformation. | Free nucleosides exhibit shorter correlation times (e.g., 80-120 ps) compared to those within a structured oligonucleotide.[6] | Time-Resolved Anisotropy |

| Bimolecular Quenching Rate Constant (kq) | Quantifies the solvent exposure of the nucleoside, providing insights into its local environment and conformation. | Values vary depending on the structural context of the guanosine residue.[6] | Fluorescence Quenching Experiments |

The C1' Position in Enzymatic Processes and DNA Damage

The C1' position is a focal point for a variety of enzymatic activities. DNA polymerases, for instance, scrutinize the geometry of the incoming nucleotide, and the correct C1' configuration is essential for efficient and accurate DNA synthesis. Nucleoside phosphorylases are another class of enzymes that act directly at the C1' position, catalyzing the reversible cleavage of the N-glycosidic bond.[7][8] This process is central to nucleoside salvage pathways and is exploited in the enzymatic synthesis of modified nucleoside analogs for therapeutic use.[9]

Damage to the C1' position, often initiated by oxidative stress, can lead to the formation of DNA lesions. For example, the abstraction of the C1' hydrogen atom can initiate a cascade of reactions resulting in strand breaks or the formation of adducts. The stability of the N-glycosidic bond is significantly influenced by the local chemical environment and can be a site of spontaneous hydrolysis, particularly under acidic conditions.[10]

Cellular Response to C1' Damage: A Signaling Cascade

Damage at or near the C1' position can trigger a complex cellular response, primarily orchestrated by DNA repair pathways. The cell employs a sophisticated network of proteins to detect, signal, and repair such lesions to maintain genomic integrity.

Caption: A simplified workflow of the cellular response to DNA damage at the C1' position.

The Base Excision Repair (BER) pathway is a primary mechanism for correcting single-base lesions.[11][12] DNA glycosylases, key enzymes in BER, recognize and excise the damaged base by cleaving the N-glycosidic bond.[11] This initiates a series of events involving endonucleases, polymerases, and ligases to restore the correct DNA sequence.[12]

Experimental Methodologies for Studying the C1' Position

A variety of experimental techniques are employed to investigate the structure and function of the C1' position in guanosine.

X-ray Crystallography Protocol for a Guanosine-Containing Oligonucleotide:

-

Crystallization: The purified oligonucleotide is crystallized by vapor diffusion, typically by mixing the oligonucleotide solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the oligonucleotide, including the C1' position and the conformation of the glycosidic bond, can be determined.

-

Refinement: The atomic model is refined against the experimental data to improve its accuracy.

NMR Spectroscopy for Conformational Analysis in Solution:

-

Sample Preparation: The guanosine-containing sample is dissolved in a suitable buffer, often containing D₂O to minimize the signal from water protons.

-

Data Acquisition: A series of NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

-

Spectral Analysis: The chemical shifts and coupling constants of the protons, particularly H1' and H8, provide information about the sugar pucker and the glycosidic torsion angle. NOE cross-peaks between the base and sugar protons can definitively distinguish between syn and anti conformations.

Caption: A generalized experimental workflow for studying the C1' position of guanosine.

Implications for Drug Development

The critical role of the C1' position and the N-glycosidic bond makes them attractive targets for the development of novel therapeutics, particularly antiviral and anticancer agents.[13] Many nucleoside analogs function by mimicking natural nucleosides and, once incorporated into nascent DNA or RNA chains, terminate elongation or disrupt function. The stability and conformation of the glycosidic bond in these analogs are key determinants of their efficacy and selectivity. For example, modifications that lock the nucleoside into a specific conformation can enhance its interaction with viral polymerases while minimizing its recognition by host cell enzymes, thereby reducing toxicity. The development of guanosine analogs with modified sugars or bases continues to be a fruitful area of research for new drug candidates.[14]

References

- 1. Guanosine - Wikipedia [en.wikipedia.org]

- 2. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biologyonline.com [biologyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformation of Nucleic Acid Components. Macromolecular Structure of Polynucleotides [tud.ttu.ee]

- 6. Conquering 2-Aminopurine’s Deficiencies: Highly Emissive Isomorphic Guanosine Surrogate Faithfully Monitors Guanosine Conformation and Dynamics in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA repair - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal Modifications of a Cyclic Guanosine Phosphorothioate Analogue, a Drug Candidate for Retinal Neurodegenerations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Guanosine-1'-13C Monohydrate in NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level. For nucleic acids like RNA, spectral overlap and complexity can be significant challenges. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), at specific positions within the nucleotide building blocks can greatly simplify NMR spectra and provide unique insights. Guanosine-1'-¹³C monohydrate is a valuable tool for these studies, offering a specific probe at a conformationally sensitive position of the ribose sugar.

Site-specific labeling with ¹³C, particularly at the C1' position of the ribose, is instrumental in resolving spectral ambiguity and providing crucial restraints for structure determination. The chemical shift of the C1' carbon is highly sensitive to the sugar pucker conformation (C2'-endo vs. C3'-endo) and the glycosidic torsion angle (χ), which defines the orientation of the guanine (B1146940) base relative to the ribose sugar. This sensitivity allows researchers to probe the local conformation and dynamics of guanosine (B1672433) residues within an RNA molecule.

These application notes provide an overview of the use of guanosine-1'-¹³C monohydrate in NMR spectroscopy, including protocols for sample preparation and data acquisition, and illustrate how this isotopic label can be leveraged to study RNA structure and interactions.

Key Applications

The introduction of a ¹³C label at the 1'-position of guanosine enables a variety of advanced NMR experiments to probe:

-

RNA Structure Determination: The C1' chemical shift provides valuable information on the local conformation of the ribose-phosphate backbone. By combining this data with other NMR restraints, such as those from Nuclear Overhauser Effect Spectroscopy (NOESY), high-resolution structures of RNA and RNA-protein complexes can be determined.

-

RNA Dynamics: ¹³C relaxation experiments on labeled sites can provide insights into the internal motions of the RNA molecule on a wide range of timescales. This is crucial for understanding the conformational changes that are often linked to biological function.

-

RNA-Ligand Interactions: Changes in the C1' chemical shift upon the binding of proteins, small molecules, or other nucleic acids can be used to map binding sites and characterize the conformational changes that occur upon complex formation. The isolated ¹³C spin at the C1' position provides a sensitive probe for these interactions.

Data Presentation

The following tables summarize key quantitative data relevant to the use of guanosine-1'-¹³C in NMR spectroscopy.

Table 1: Typical ¹³C Chemical Shift Ranges for Guanosine Ribose Carbons.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C1' | 85 - 95 |

| C2' | 70 - 80 |

| C3' | 70 - 80 |

| C4' | 80 - 85 |

| C5' | 60 - 65 |

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). The exact chemical shift of C1' is sensitive to the local conformation.

Table 2: Correlation of C1' Chemical Shift with Ribose Pucker Conformation.[1]

| Ribose Pucker | C1' Chemical Shift |

| C3'-endo (A-form RNA) | Downfield shifted |

| C2'-endo (B-form DNA) | Upfield shifted |

This correlation allows for the qualitative assessment of the local helical geometry within an RNA molecule.

Experimental Protocols

Protocol 1: Preparation of ¹³C-labeled RNA by in vitro Transcription

This protocol describes the synthesis of RNA with site-specific incorporation of guanosine-1'-¹³C monohydrate via in vitro transcription using T7 RNA polymerase.

Materials:

-

DNA template with a T7 promoter upstream of the desired RNA sequence

-

T7 RNA polymerase

-

Ribonucleoside triphosphates (ATP, CTP, UTP)

-

Guanosine-1'-¹³C triphosphate (¹³C-GTP)

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

-

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature:

-

Transcription Buffer (10X): 2 µL

-

ATP, CTP, UTP mix (10 mM each): 2 µL

-

¹³C-GTP (10 mM): 2 µL

-

DNA template (1 µg/µL): 1 µL

-

RNase inhibitor (40 U/µL): 1 µL

-

T7 RNA polymerase (50 U/µL): 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification: Purify the transcribed RNA using denaturing PAGE or HPLC to separate the full-length product from abortive transcripts and unincorporated nucleotides.

-

Desalting and Quantification: Desalt the purified RNA using a spin column or ethanol (B145695) precipitation. Quantify the RNA concentration using UV-Vis spectroscopy at 260 nm.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

-

Lyophilized ¹³C-labeled RNA

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)

-

99.9% D₂O

-

NMR tube (high-precision)

Procedure:

-

Dissolution: Dissolve the lyophilized RNA in the desired NMR buffer to a final concentration of 0.1 - 1.0 mM. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the size of the RNA.

-

Annealing: To ensure proper folding, heat the RNA solution to 95°C for 5 minutes, followed by slow cooling to room temperature. For some RNAs, a snap-cooling on ice may be required.

-

Solvent Exchange: Lyophilize the sample and redissolve in 99.9% D₂O for experiments where exchangeable protons are to be suppressed. For experiments observing imino protons, resuspend in a 90% H₂O/10% D₂O mixture.

-

Transfer to NMR Tube: Carefully transfer the final sample to a clean, high-precision NMR tube.

Protocol 3: NMR Data Acquisition

A variety of NMR experiments can be used to probe the ¹³C-labeled guanosine. The following is a general guideline for a 2D ¹H-¹³C HSQC experiment, which correlates the C1' carbon with its attached H1' proton.

Parameters for a 2D ¹H-¹³C HSQC Experiment:

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 600 MHz |

| Temperature | 298 K |

| ¹H Spectral Width | 12 ppm |

| ¹³C Spectral Width | 30 ppm (centered around the expected C1' region) |

| Number of Scans | 16-64 (depending on sample concentration) |

| Relaxation Delay | 1.5 - 2.0 s |

Procedure:

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C channels.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity.

-

Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.

-

Acquisition: Set up and run the 2D ¹H-¹³C HSQC experiment with the parameters outlined above.

-

Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction.

Visualizations

Below are diagrams illustrating key workflows and concepts described in these application notes.

References

Application Notes and Protocols: Guanosine-1'-¹³C Monohydrate for Solid-State NMR of Nucleic Acids

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for the atomic-level structural and dynamic characterization of biological macromolecules, including nucleic acids that are not amenable to solution NMR or X-ray crystallography. A primary challenge in the NMR study of nucleic acids is severe spectral overlap due to the limited chemical shift dispersion of the constituent nucleotides.[1][2] Isotopic labeling, particularly site-specific labeling with ¹³C, is a crucial strategy to overcome this limitation.[1][3][4]

Guanosine-1'-¹³C monohydrate is a key reagent for introducing a specific isotopic label at the C1' position of the ribose sugar in guanosine (B1672433) residues. This selective labeling approach simplifies complex NMR spectra, facilitates unambiguous resonance assignment, and provides a sensitive probe for investigating the structure, conformation, and dynamics of DNA and RNA.[5][6] The isolated ¹³C-¹H spin pair at the 1'-position allows for more straightforward measurement of various NMR parameters, which can be complicated in uniformly labeled samples by ¹³C-¹³C dipolar interactions and scalar couplings.[5]

Applications in Nucleic Acid Research

The strategic incorporation of a ¹³C label at the guanosine C1' position enables a range of ssNMR applications:

-

Spectral Simplification and Resonance Assignment: The primary advantage is the reduction of spectral complexity.[2] In a complex nucleic acid spectrum, selectively labeling guanosine C1' carbons allows these specific signals to be identified and assigned with greater confidence. This is particularly beneficial for larger RNA molecules where signal degeneracy is a major hurdle.[2][5]

-

Probing Sugar Pucker and Backbone Conformation: The chemical shift of the C1' carbon is highly sensitive to the conformation of the deoxyribose or ribose sugar ring, a key determinant of the overall nucleic acid structure (e.g., A-form vs. B-form DNA).[7] Solid-state ¹³C NMR can directly measure the effect of the sugar pucker on the carbon chemical shift, making 1'-¹³C labeling a direct probe of local conformation.[7]

-

Characterization of Molecular Interactions: The C1' position is strategically located at the base-sugar junction, making it a useful reporter on interactions with proteins, drugs, or other nucleic acid strands. Changes in the C1' chemical shift upon binding can map interaction surfaces.

-

Dynamics Studies: The isolated ¹³C-¹H spin pair at the C1' position is ideal for relaxation-based NMR experiments to probe the dynamics of the sugar-phosphate backbone and the glycosidic bond torsion angle on a wide range of timescales.[3][4]

Quantitative Data

The following tables summarize key quantitative data relevant to the use of guanosine-1'-¹³C in ssNMR studies.

Table 1: Typical ¹³C Chemical Shifts for Ribose/Deoxyribose Carbons in Nucleic Acids.

| Carbon Position | Conformation | Typical Chemical Shift (ppm) | Reference |

| C1' | A-form (C3'-endo) | 87 - 92 | [7] |

| C1' | B-form (C2'-endo) | 83 - 88 | [7] |

| C2' | A-form | 74 - 78 | General NMR Knowledge |

| C2' | B-form | 78 - 82 | General NMR Knowledge |

| C3' | A-form | 70 - 74 | [7] |

| C3' | B-form | 75 - 79 | [7] |

| C4' | A-form | 81 - 85 | [7] |

| C4' | B-form | 85 - 89 | [7] |

| C5' | A-form | 60 - 64 | [7] |

| C5' | B-form | 65 - 69 | [7] |

Note: Chemical shifts are referenced to TMS and can vary based on sequence context, temperature, and other experimental conditions.

Table 2: Relevant NMR Parameters for ¹³C-Labeled Guanosine.

| Parameter | Description | Typical Value | Significance |

| ¹J(¹³C1'-¹H1') | One-bond scalar coupling | ~160 - 170 Hz | Confirms C1'-H1' connectivity |

| ³J(¹³C8-¹H1') | Three-bond scalar coupling | ~3.9 Hz | Provides information on glycosidic torsion angle (χ)[8] |

| Isotopic Enrichment | Percentage of ¹³C at the target site | >95% | High enrichment is crucial for signal sensitivity[5][8] |

Experimental Protocols

Protocol 1: Incorporation of Guanosine-1'-¹³C into Nucleic Acids

The incorporation of the labeled nucleoside requires its conversion into a form suitable for either chemical or enzymatic synthesis of the nucleic acid.

A. Conversion to Phosphoramidite (B1245037) for Solid-Phase DNA/RNA Synthesis:

-

Protection of Guanosine: The guanosine-1'-¹³C monohydrate must first be chemically protected. This involves protecting the 5' and 3' hydroxyl groups of the ribose and the exocyclic amine of the guanine (B1146940) base. A common protection scheme involves a dimethoxytrityl (DMT) group at the 5'-OH, a phosphoramidite group at the 3'-OH, and an isobutyryl or similar group on the N2 of guanine.

-

Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite building block.

-

Purification: The resulting guanosine-1'-¹³C phosphoramidite is purified using column chromatography.

-

Solid-Phase Synthesis: The labeled phosphoramidite is then used in a standard automated solid-phase synthesizer to be incorporated at the desired positions within a DNA or RNA oligonucleotide.[3][4] High coupling yields (>98%) are typically achievable.[4]

B. Conversion to Triphosphate (GTP) for In Vitro Transcription:

-

Phosphorylation: Guanosine-1'-¹³C is enzymatically phosphorylated to guanosine-1'-¹³C-5'-triphosphate (GTP). This can be achieved using specific kinases. Chemo-enzymatic methods are often employed for this purpose.[6][9]

-

Purification: The resulting labeled GTP is purified, typically by HPLC.

-

In Vitro Transcription: The purified 1'-¹³C GTP is used as a substrate for T7 RNA polymerase in an in vitro transcription reaction, along with the other required NTPs and a DNA template, to produce a larger RNA molecule with the label incorporated at all guanosine positions.[2][9]

Protocol 2: Solid-State NMR Sample Preparation

-

Purification of Labeled Nucleic Acid: The synthesized DNA or RNA is deprotected and purified, typically by HPLC and/or polyacrylamide gel electrophoresis (PAGE), to ensure high purity.

-

Sample Formulation: The purified nucleic acid is dissolved in a suitable buffer. For ssNMR, the sample needs to be in a solid form. This is commonly achieved by:

-

Ethanol (B145695) Precipitation: The nucleic acid is precipitated from the buffer solution by the addition of ethanol and salt. The resulting pellet is collected by centrifugation.

-

Microcrystallization: The nucleic acid is crystallized to produce a more ordered sample, which can lead to narrower NMR linewidths.[10]

-

-

Rotor Packing: The precipitated or crystallized sample is carefully packed into a solid-state NMR rotor (typically 1.3 mm to 4 mm in diameter). This is a critical step to ensure a homogeneous sample and optimal NMR performance. The sample should be packed tightly to maximize the amount of material and to prevent movement during magic-angle spinning.

Protocol 3: Solid-State NMR Spectroscopy

-

Spectrometer Setup: The packed rotor is inserted into the ssNMR probe, and the probe is placed in the magnet. The magic-angle is carefully calibrated to 54.74° to average out anisotropic interactions.

-

Cross-Polarization Magic-Angle Spinning (CP-MAS): This is the fundamental experiment for acquiring ¹³C spectra in the solid state.

-

Purpose: To enhance the sensitivity of the low-gamma ¹³C nucleus by transferring magnetization from the abundant, high-gamma ¹H nuclei.[11]

-

Procedure: A standard CP-MAS pulse sequence is used. Key parameters to optimize include the contact time for magnetization transfer, the recycle delay, and the strength of the ¹H decoupling field.

-

-

Two-Dimensional Correlation Experiments:

-

¹H-¹³C HETCOR (Heteronuclear Correlation): This experiment correlates the ¹³C1' chemical shift with its directly attached ¹H1' proton, aiding in resonance assignment.

-

¹³C-¹³C DARR (Dipolar Assisted Rotational Resonance): If other ¹³C labels are present, this experiment can establish through-space correlations between them, providing distance restraints.

-

-

Dipolar Recoupling Experiments:

-

REDOR (Rotational Echo Double Resonance) / TEDOR (Transferred Echo Double Resonance): These experiments reintroduce the dipolar coupling between the ¹³C1' and another nucleus (e.g., a ³¹P in the backbone or a ¹⁵N in a bound protein). The strength of this recoupled interaction is distance-dependent and can be used to measure internuclear distances, providing key structural constraints.[12]

-

Visualizations

Caption: Experimental workflow from labeled guanosine to ssNMR data.

Caption: Logical flow of a Cross-Polarization (CP-MAS) experiment.

Caption: Location of the 1'-¹³C label and key NMR interactions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure determination of [8(-13)C]guanosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]